Polyethylene Glycol-bound Ruthenium Carbene Complex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

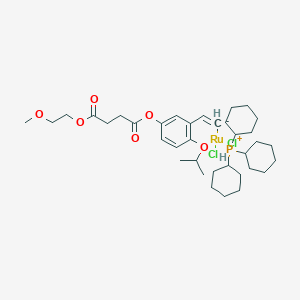

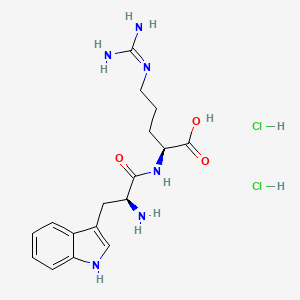

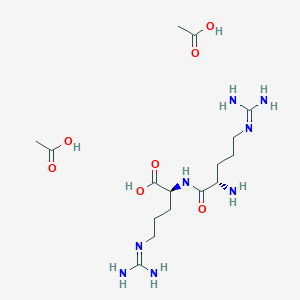

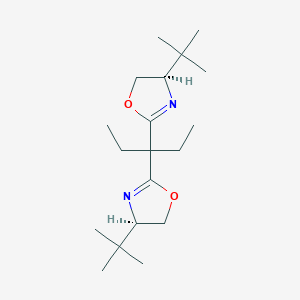

The Polyethylene Glycol-bound Ruthenium Carbene Complex is a compound extensively utilized in the biomedical industry . It is prepared from functionalized styrene and Grubbs catalyst . This complex exhibits remarkable stability and catalyzes the ring-closing metathesis of a variety of α, ω-dienes, leading to the formation of five-, six-, seven-, and eight-membered carbo- and heterocycles .

Synthesis Analysis

The synthesis of the Polyethylene Glycol-bound Ruthenium Carbene Complex involves the exchange of benzylidene ligand of commercially available Grubbs catalysts with an appropriate soluble-polymer supported ligand . This leads to new boomerang type catalysts either of the Grubbs or the Hoveyda type . These catalysts, supported on poly (ethylene glycol) (PEG), were fully characterized by solution NMR and MALDI mass spectrometry .Molecular Structure Analysis

The molecular structure of the Polyethylene Glycol-bound Ruthenium Carbene Complex is characterized by solution NMR and MALDI mass spectrometry . The complex is prepared from functionalized styrene and Grubbs catalyst .Chemical Reactions Analysis

The Polyethylene Glycol-bound Ruthenium Carbene Complex exhibits remarkable stability and catalyzes the ring-closing metathesis of a variety of α, ω-dienes . It leads to the formation of five-, six-, seven-, and eight-membered carbo- and heterocycles .Physical And Chemical Properties Analysis

The Polyethylene Glycol-bound Ruthenium Carbene Complex exhibits remarkable stability . It is soluble and can be completely recovered and repeatedly reused (up to eight runs) with minimal loss of activity .Applications De Recherche Scientifique

Synthesis of Natural Products

Ruthenium catalysis, which involves the use of ruthenium-based catalysts like MFCD06798818, is extensively used in the synthesis of natural and biologically active compounds . This includes the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals .

Grubbs Catalysis

MFCD06798818 plays a significant role in Grubbs catalysis, which is used for the synthesis of natural products . The catalyst is known for its broad range of functional group tolerance, air and moisture tolerance .

Olefin Metathesis

Olefin metathesis is one of the most important chemical reactions in organic chemistry, and MFCD06798818 is used as a catalyst in this process . This reaction involves the exchange of carbon atoms between a pair of double bonds .

Alkylation, Arylation, and Isomerization

Ruthenium-based catalysts like MFCD06798818 are used in various organic reactions such as alkylation, arylation, and isomerization . These reactions are carried out efficiently in the presence of these catalysts within a short reaction time .

Water-Mediated Homogeneous Olefin Metathesis

MFCD06798818 has been reported to show significant activity in water-mediated homogeneous olefin metathesis . This application is particularly important in green chemistry, where reactions in water are preferred due to environmental considerations.

Derivatization of Steroid Scaffold

The compound has been used as a metathesis catalyst in the derivatization of a steroid scaffold, with the aim of preparing 17β-hydroxysteroid dehydrogenase type 1 inhibitors . This highlights its potential in the development of new pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of the Polyethylene Glycol-bound Ruthenium Carbene Complex is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

The Polyethylene Glycol-bound Ruthenium Carbene Complex acts as a catalyst for ring-closing olefin metathesis . Metathesis is a reaction in which two compounds exchange parts to form new compounds. In the case of olefin metathesis, the complex facilitates the breaking and reforming of carbon-carbon double bonds in the olefins, leading to the formation of new olefins .

Biochemical Pathways

The primary biochemical pathway affected by this complex is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins. The downstream effects of this pathway can vary widely depending on the specific olefins involved in the reaction.

Pharmacokinetics

For instance, it is a solid at 20°C and should be stored under inert gas

Result of Action

The result of the action of the Polyethylene Glycol-bound Ruthenium Carbene Complex is the formation of new olefins through the process of ring-closing metathesis . This can lead to the synthesis of a wide variety of new compounds, depending on the specific olefins involved in the reaction.

Action Environment

The action of the Polyethylene Glycol-bound Ruthenium Carbene Complex can be influenced by various environmental factors. For instance, it is sensitive to air and heat, suggesting that it may be less effective or stable in environments with high temperatures or oxygen levels . Additionally, it should be stored under inert gas, indicating that it may be sensitive to certain gases .

Safety and Hazards

The Polyethylene Glycol-bound Ruthenium Carbene Complex can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are advised .

Orientations Futures

The Polyethylene Glycol-bound Ruthenium Carbene Complex has shown potential in the synthesis of natural products via olefin metathesis . As ruthenium is the cheapest noble metal and can be extensively used to synthesize a variety of catalysts, particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers and agrochemicals through this catalysis .

Propriétés

IUPAC Name |

dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O6.C18H33P.2ClH.Ru/c1-5-14-12-15(6-7-16(14)23-13(2)3)24-18(20)9-8-17(19)22-11-10-21-4;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1,5-7,12-13H,8-11H2,2-4H3;16-18H,1-15H2;2*1H;/q-1;;;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSHJCPWOCEMLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H57Cl2O6PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)

![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)